molecular formula C9H18BrNO B3317321 2-bromo-N-tert-butyl-3-methylbutanamide CAS No. 95904-26-0

2-bromo-N-tert-butyl-3-methylbutanamide

Cat. No.: B3317321
CAS No.: 95904-26-0
M. Wt: 236.15 g/mol
InChI Key: CRJGBGHVAPNGBD-UHFFFAOYSA-N
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Description

2-Bromo-N-tert-butyl-3-methylbutanamide is an organic compound with the molecular formula C9H18BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-tert-butyl-3-methylbutanamide typically involves the bromination of N-tert-butyl-3-methylbutanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form N-tert-butyl-3-methylbutanamide by using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reduction reactions.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products such as N-tert-butyl-3-methylbutanamide or its derivatives are formed.

    Reduction Reactions: The primary product is N-tert-butyl-3-methylbutanamide.

Scientific Research Applications

2-Bromo-N-tert-butyl-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-bromo-N-tert-butyl-3-methylbutanamide involves its ability to participate in nucleophilic substitution and reduction reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological applications, where the compound can modify molecular targets such as enzymes and proteins.

Comparison with Similar Compounds

    2-Bromo-N-tert-butyl-2-methylpropanamide: Similar in structure but with a different substitution pattern on the carbon chain.

    N-tert-butyl-3-methylbutanamide: The non-brominated analog of 2-bromo-N-tert-butyl-3-methylbutanamide.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it particularly useful in synthetic chemistry for introducing bromine into organic molecules and for studying the effects of bromination on biological systems.

Properties

IUPAC Name

2-bromo-N-tert-butyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJGBGHVAPNGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239616
Record name 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95904-26-0
Record name 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95904-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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